molecular formula C11H12N2O4 B1416579 Methyl 4-(cyclopropylamino)-3-nitrobenzoate CAS No. 848819-82-9

Methyl 4-(cyclopropylamino)-3-nitrobenzoate

Cat. No. B1416579
CAS RN: 848819-82-9
M. Wt: 236.22 g/mol
InChI Key: YSAHAGVMRONZEL-UHFFFAOYSA-N
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Description

“Methyl 4-(cyclopropylamino)-3-nitrobenzoate” is a complex organic compound. It contains a methyl group (-CH3), a cyclopropylamino group (a cyclopropyl group attached to an amino group), a nitro group (-NO2), and a benzoate group (derived from benzoic acid). This suggests that it might be used in various chemical reactions due to the presence of these functional groups .


Synthesis Analysis

While specific synthesis methods for “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” are not available, similar compounds are often synthesized through reactions involving amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” would likely be complex due to the presence of multiple functional groups. The cyclopropylamino group would add a three-membered ring structure, the nitro group would add polarity, and the benzoate group would add aromaticity .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” would likely be influenced by its functional groups. The amino group could participate in nucleophilic substitution reactions, the nitro group could undergo reduction reactions, and the benzoate group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” would be influenced by its functional groups. For example, the presence of the nitro group could increase its reactivity, and the presence of the benzoate group could increase its stability .

Scientific Research Applications

Antibacterial Drug Design

Methyl 4-(cyclopropylamino)-3-nitrobenzoate: plays a significant role in the design of antibacterial drugs. The incorporation of five-membered heterocycles, which include the cyclopropylamino group, can enhance the biological activity of antibacterial agents. These structural components are crucial in determining the drug’s spectrum of activity, potency, and pharmacokinetic properties .

Treatment of Respiratory Diseases

Compounds containing the cyclopropylamino moiety have been used in the treatment of respiratory diseases. For example, a derivative of this compound has been licensed in Japan for treating community-acquired bacterial pneumonia (CABP) and infections of the ear, nose, and throat .

Pharmacophore in Antibacterial Activity

The cyclopropylamino group in such compounds acts as a pharmacophore, which is responsible for the specific antibacterial activity. This feature is utilized in the design of new medicinal molecules to improve their potency and selectivity .

Drug Discovery and Development

The unique structure of Methyl 4-(cyclopropylamino)-3-nitrobenzoate aids in drug discovery and development processes. It helps in understanding the structure-activity relationship (SAR) of antibiotics, which is essential for developing drugs with improved activity and safety profiles .

Optimization of Pharmacokinetic Profile

The cyclopropylamino group’s presence affects the pharmacokinetic profile of drugs. Researchers focus on optimizing these intrinsic characteristics to develop antibacterial drugs with better efficacy and reduced toxicity .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds with the cyclopropylamino group are synthesized for their potential use as anticancer agents. The structural diversity provided by this group allows for the exploration of various biological activities and therapeutic applications .

Mechanism of Action

The mechanism of action of “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” would depend on its use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets .

properties

IUPAC Name

methyl 4-(cyclopropylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-11(14)7-2-5-9(12-8-3-4-8)10(6-7)13(15)16/h2,5-6,8,12H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAHAGVMRONZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654660
Record name Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848819-82-9
Record name Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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